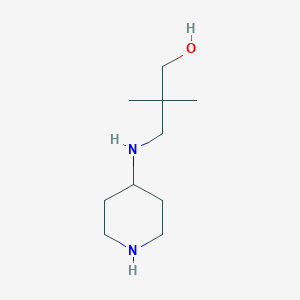

2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

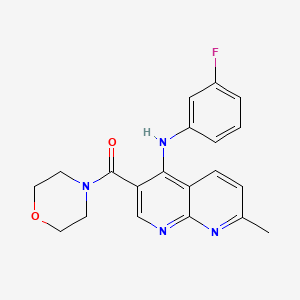

The compound 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol is a Mannich base, which is a type of beta-amino ketone derivative. Mannich bases are formed by the reaction of an aldehyde with an amine and a ketone, often resulting in biologically active compounds. The specific stereochemistry and conformation of such compounds can significantly influence their chemical behavior and potential applications in medicinal chemistry.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol, they do provide insights into the stereochemistry of similar Mannich base compounds. For instance, the absolute configurations of related compounds, such as 1-phenyl-2-methyl-3-piperidino-propan-1-ols, have been determined using methods like the Horeau method, optical rotatory dispersion (ORD), and spectroscopic techniques . These methods could potentially be applied to the synthesis analysis of 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol to determine its stereochemistry.

Molecular Structure Analysis

The molecular structure of Mannich bases, including those similar to 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol, can be elucidated using X-ray diffraction analysis. The paper on 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives reports the crystal structures of related compounds, which can provide valuable information on the preferred conformations of the amine fragments and the overall molecular arrangement . These findings can be extrapolated to understand the molecular structure of 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol.

Chemical Reactions Analysis

The reactivity of Mannich bases is influenced by their molecular structure and stereochemistry. The preferred conformations deduced from IR and NMR spectra can give insights into the types of chemical reactions these compounds might undergo . For example, the presence of an amino group and a hydroxyl group in the structure suggests that 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol could participate in reactions such as hydrogen bonding or act as a nucleophile in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of Mannich bases like 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol can be inferred from the crystal packing and hydrogen bonding patterns observed in the crystal structures of related compounds . The presence of specific hydrogen-bonding motifs and the arrangement of molecules in the crystal lattice can affect properties such as solubility, melting point, and stability. Additionally, the generation of fingerprint plots derived from Hirshfeld surfaces can provide a detailed understanding of the intermolecular interactions that dictate these properties .

Scientific Research Applications

Crystal Structure Investigations

2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol and its derivatives have been studied for their crystal structures and molecular interactions. The research on derivatives like 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol highlighted the orientation of piperidine residue in isomeric products, shedding light on the structure and behavior of such compounds in crystal lattices, which is crucial for understanding their chemical properties and potential applications in various fields including pharmaceuticals (Gzella, Wrzeciono, & Pöppel, 1999).

Stereochemistry and Chemical Correlation

The study of the stereochemistry of amino-carbonyl compounds, including derivatives like (+)-4-piperidino-2-phenyl-pentan-2-ol, is significant for understanding their chemical behavior and applications. The absolute configuration of these compounds is determined through chemical correlation methods, which are essential for the synthesis and application of these compounds in fields like medicinal chemistry (Tramontini, Angiolini, Fouquey, & Jacques, 1973).

Pharmacological Studies

Several derivatives of 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol, such as 1-substituted piperidines, have been synthesized and studied for their pharmacological properties. These compounds, including trihexyphenidyl, biperiden, and raloxifene, exhibit various biological activities and are used in medicinal applications (Vardanyan, 2018).

Synthesis of Novel Compounds

The compound has been a key intermediate in synthesizing novel compounds like Raloxifene and its analogs. The methodologies for synthesizing these compounds, including the use of piperidine, are important for the development of new pharmaceutical agents (Petrov, Popova, & Androsov, 2015).

Cytotoxic Properties

Research into aminoalkyl and aminoalkanol derivatives of selected dicarboximides, including compounds related to 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol, has shown promising cytotoxic properties against certain cancer cell lines. This highlights its potential applications in cancer research and treatment (Kuran et al., 2016).

properties

IUPAC Name |

2,2-dimethyl-3-(piperidin-4-ylamino)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-10(2,8-13)7-12-9-3-5-11-6-4-9/h9,11-13H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVIBNRTMVJNFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1CCNCC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2509849.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2509850.png)

![[2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate](/img/structure/B2509859.png)